molecular formula C13H8N2S B13814302 2H-Thiazolo[5,4-B]carbazole CAS No. 40631-50-3

2H-Thiazolo[5,4-B]carbazole

Cat. No.: B13814302
CAS No.: 40631-50-3
M. Wt: 224.28 g/mol
InChI Key: AHJUYHSHXRDRLH-UHFFFAOYSA-N
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Description

2H-Thiazolo[5,4-B]carbazole: is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiazolo[5,4-B]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of microwave-assisted Hantzsch thiazole synthesis, which involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas . Another approach involves the regioselective dilithiation of carbazole derivatives followed by electrophilic trapping .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize cost-effective starting materials and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2H-Thiazolo[5,4-B]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 2H-Thiazolo[5,4-B]carbazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2H-Thiazolo[5,4-B]carbazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

40631-50-3

Molecular Formula

C13H8N2S

Molecular Weight

224.28 g/mol

IUPAC Name

2H-[1,3]thiazolo[5,4-b]carbazole

InChI

InChI=1S/C13H8N2S/c1-2-4-10-8(3-1)9-5-12-13(16-7-14-12)6-11(9)15-10/h1-6H,7H2

InChI Key

AHJUYHSHXRDRLH-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=C3C4=CC=CC=C4N=C3C=C2S1

Origin of Product

United States

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